Rabusertib

Übersicht

Beschreibung

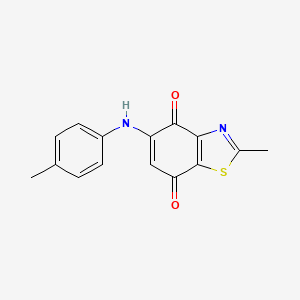

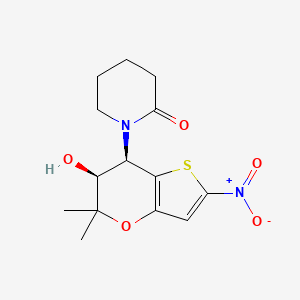

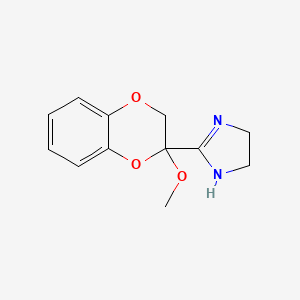

1-[5-bromo-4-methyl-2-[[(2S)-2-morpholinyl]methoxy]phenyl]-3-(5-methyl-2-pyrazinyl)urea is a member of ureas.

Rabusertib has been used in trials studying the treatment of Cancer, Solid Tumors, Advanced Cancer, Pancreatic Neoplasms, and Non Small Cell Lung Cancer.

This compound is an inhibitor of the cell cycle checkpoint kinase 2 (chk2) with potential chemopotentiating activity. This compound binds to and inhibits the activity of chk2, which may prevent the repair of DNA caused by DNA-damaging agents, thus potentiating the antitumor efficacies of various chemotherapeutic agents. Chk2, an ATP-dependent serine-threonine kinase, is a key component in the DNA replication-monitoring checkpoint system and is activated by double-stranded breaks (DSBs); activated chk2 is overexpressed by a variety of cancer cell types.

Wissenschaftliche Forschungsanwendungen

Empfindlichkeit gegenüber DNA-Schäden

Rabusertib hat gezeigt, dass es die Empfindlichkeit gegenüber DNA-schädigenden Mitteln erhöht. Dies wurde in verschiedenen Tumorzelllinien gezeigt, darunter die Maus-GL261-GBM-Linie . Durch die Erhöhung der Empfindlichkeit dieser Zellen gegenüber DNA-Schäden könnte this compound die Wirksamkeit von Behandlungen, die durch die Schädigung der DNA in Krebszellen wirken, möglicherweise verbessern .

Arzneimittelresistenz und aggressiver Zellphänotyp

Wiederholte Behandlungen mit this compound in Kombination mit einem anderen Medikament, Olaparib, haben zu einer erhöhten Arzneimittelresistenz und einem aggressiveren Zellphänotyp geführt . Dies deutet darauf hin, dass this compound zwar in bestimmten Kontexten wirksam sein kann, seine Verwendung aber möglicherweise zur Entwicklung resistenterer und aggressiverer Krebszellen führen könnte .

Kinase-Inhibition

This compound ist ein Kinase-Inhibitor, das heißt, es wirkt durch Blockierung der Aktivität bestimmter Proteine, die als Kinasen bezeichnet werden . Diese Proteine spielen eine Schlüsselrolle in vielen zellulären Prozessen, einschließlich Zellteilung und Signaltransduktion. Durch die Hemmung ihrer Aktivität kann this compound diese Prozesse stören und das Wachstum von Krebszellen möglicherweise verlangsamen oder stoppen .

Arzneimittel-Repurposing

Die zellulären Ziele von this compound und anderen Kinase-Inhibitoren wurden in einer umfassenden Studie analysiert . Diese Studie liefert ein großes Repositorium an Daten, die für das Drug Repurposing verwendet werden könnten, was möglicherweise zu neuen Einsatzmöglichkeiten für this compound führt .

Kombinationstherapie

This compound wurde in Kombination mit anderen Medikamenten, wie z. B. Olaparib, in der Krebsbehandlung eingesetzt . Dieser Kombinationstherapieansatz kann die Wirksamkeit der Behandlung möglicherweise verbessern, indem Krebszellen auf mehreren Wegen angegriffen werden .

Zukünftige klinische Antikrebs-Tests

Die Ergebnisse aus Studien zu this compound liefern neue Hinweise für zukünftige klinische Antikrebs-Tests von PARP1- und Chk1-Inhibitor-Kombinationen . Diese Erkenntnisse könnten zur Entwicklung wirksamerer Krebsbehandlungen führen .

Wirkmechanismus

Target of Action

Rabusertib, also known as LY2603618 or IC-83, is a highly selective inhibitor of Checkpoint kinase 1 (Chk1) . Chk1 is a major drug target for oncology due to its crucial role in the repair of recombination-mediated double-stranded DNA breaks .

Mode of Action

This compound interacts with Chk1, inhibiting its activity. This inhibition leads to a disruption in the cell cycle, particularly at the G2-M phase, which is a critical period for DNA repair before cell division . By inhibiting Chk1, this compound prevents the repair of DNA damage, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

This compound affects the DNA damage repair pathways. It induces genotoxic stress, leading to stalled DNA replication and replication fork collapses . This results in the accumulation of DNA damage, triggering apoptosis or programmed cell death . The biochemical effect of this compound on DNA damage and caspase-dependent apoptosis pathways is evident through the phosphorylation of H2AX, the degradation of full-length PARP, and the increase of caspases 3 and 8 activity .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of DNA damage and apoptosis in cancer cells . By inhibiting Chk1, this compound disrupts the cell cycle, leading to DNA damage and ultimately cell death . This makes this compound a potential therapeutic agent for various types of cancer, including solid tumors, advanced cancer, pancreatic neoplasms, and non-small cell lung cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific environmental influences on this compound are not well-documented, it’s known that factors such as endogenous stress (e.g., replication stress, oxygen radicals) and exogenous agents (e.g., ionizing radiation, chemotherapeutics, UV light, polycyclic aromatic hydrocarbons) can interact with DNA, leading to chemical bond breakage within DNA molecules . These factors could potentially influence the action of this compound, given its role in DNA damage repair.

Biochemische Analyse

Biochemical Properties

Rabusertib plays a crucial role in biochemical reactions by inhibiting CHK1, a key enzyme involved in the DNA damage response. CHK1 is activated in response to DNA damage and helps to halt the cell cycle, allowing time for repair. By inhibiting CHK1, this compound prevents this checkpoint activation, leading to the accumulation of DNA damage and ultimately cell death. This compound interacts with CHK1 through competitive inhibition, binding to the ATP-binding site of the enzyme and preventing its activation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound disrupts the DNA damage response, leading to increased DNA damage and apoptosis. This compound influences cell signaling pathways by inhibiting CHK1, which is involved in the ATR-CHK1 pathway, a critical pathway for DNA damage repair. This compound also affects gene expression by preventing the activation of transcription factors involved in the DNA damage response . Additionally, this compound impacts cellular metabolism by inducing metabolic stress and altering the expression of genes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of CHK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in the DNA damage response, such as CDC25A and CDC25C. By blocking CHK1 activity, this compound disrupts the cell cycle checkpoint, leading to the accumulation of DNA damage and cell death. This compound also induces replication stress by inhibiting CHK1, which is essential for stabilizing replication forks and preventing DNA damage during replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its efficacy can decrease over prolonged exposure due to potential degradation. Long-term studies have shown that repeated treatments with this compound can lead to the development of drug resistance in cancer cells, resulting in a more aggressive phenotype . Additionally, this compound’s long-term effects on cellular function include sustained DNA damage, altered gene expression, and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CHK1 and enhances the efficacy of chemotherapeutic agents without causing significant toxicity. At higher doses, this compound can induce toxic effects, including severe DNA damage, apoptosis, and adverse effects on normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing excessive toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CHK1. By inhibiting CHK1, this compound affects the DNA damage response pathway, leading to the accumulation of DNA damage and activation of apoptosis pathways. This compound also interacts with enzymes involved in metabolic pathways, such as those regulating nucleotide synthesis and energy metabolism . These interactions can alter metabolic flux and metabolite levels, contributing to the compound’s overall effects on cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its small molecular size and lipophilic nature. Once inside the cell, this compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. This compound’s localization and accumulation within cells can be influenced by factors such as cellular uptake mechanisms, binding affinity to target proteins, and intracellular trafficking pathways .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with target proteins and cellular compartments. This compound is known to localize to the nucleus, where it exerts its inhibitory effects on CHK1 and disrupts the DNA damage response. The compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound’s activity and function can be affected by its subcellular localization, as it needs to be in proximity to its target proteins to exert its effects .

Eigenschaften

IUPAC Name |

1-[5-bromo-4-methyl-2-[[(2S)-morpholin-2-yl]methoxy]phenyl]-3-(5-methylpyrazin-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN5O3/c1-11-5-16(27-10-13-8-20-3-4-26-13)15(6-14(11)19)23-18(25)24-17-9-21-12(2)7-22-17/h5-7,9,13,20H,3-4,8,10H2,1-2H3,(H2,22,23,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYBDNPGDKKJDU-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OCC3CNCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Br)NC(=O)NC2=NC=C(N=C2)C)OC[C@@H]3CNCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238417 | |

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911222-45-2 | |

| Record name | Rabusertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911222452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabusertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rabusertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RABUSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S9L1NU6U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Rabusertib is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1) [, , , ]. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated and initiates a cascade of events that halt the cell cycle, allowing time for DNA repair. By inhibiting CHK1, this compound disrupts this DNA damage response, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells, which often have a higher basal level of DNA damage and rely heavily on the CHK1-mediated DNA damage response for survival. [, , , , ]

ANone: The provided research abstracts do not contain specific details regarding this compound's molecular formula, weight, or spectroscopic data.

A: Preclinical studies have shown that this compound exhibits potent anti-tumor activity in various cancer models, both in vitro and in vivo. In cell-based assays, this compound effectively inhibits the growth of various cancer cell lines, including ovarian, basal-like breast, bladder, and pancreatic cancer cells [, , , , , ]. This anti-tumor activity has also been observed in vivo, with this compound demonstrating significant tumor growth inhibition in xenograft models of these cancers. [, , , , , ]

A: While this compound has shown promise in preclinical studies, prolonged treatment can lead to acquired drug resistance, as observed in a study using pancreatic cancer cells []. The study demonstrated that repeated treatments with this compound, either alone or in combination with the PARP1 inhibitor Olaparib, resulted in the development of resistance to both drugs. This acquired resistance was accompanied by a decrease in G2/M cell cycle arrest and apoptosis in response to Olaparib, indicating potential alterations in the DNA damage response pathway. []

A: While this compound has shown promise in preclinical studies, it has faced challenges in clinical development. Although not explicitly mentioned in the provided abstracts, one abstract notes that "this compound was developed by Eli Lilly but dropped due to its apparent lack of activity in any clinical setting" []. This suggests that despite its preclinical efficacy, this compound may not have translated well into clinical efficacy in humans. Further research is needed to fully understand the reasons behind this discrepancy and determine if there are specific patient populations or treatment strategies that might benefit from this compound.

A: Yes, this compound has demonstrated synergistic interactions with several DNA-damaging agents. Studies have shown strong synergistic effects when this compound is combined with platinum-based compounds (cisplatin, carboplatin), gemcitabine, and PARP inhibitors (like Olaparib) in various cancer models, including basal-like breast and ovarian cancer [, ]. This synergy is attributed to the enhanced accumulation of DNA damage when CHK1 inhibition is combined with these agents.

ANone: Computational chemistry and modeling techniques can be valuable tools in this compound research to further understand and optimize its therapeutic potential. These techniques can be employed to:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

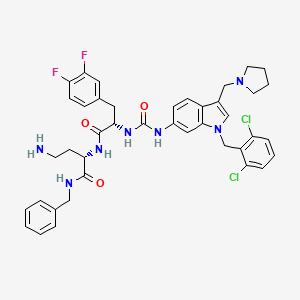

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)

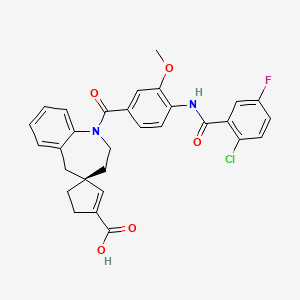

![13-Methoxy-5,6,19-trimethyl-11-oxa-19-azahexacyclo[10.9.1.01,10.02,7.02,18.016,22]docosa-5,12,14,16(22)-tetraen-9-one](/img/structure/B1680343.png)

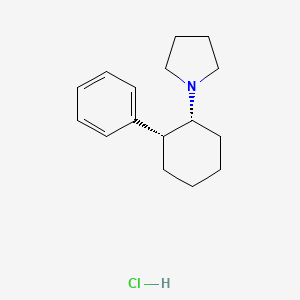

![(1R,4S,6R)-N-[(2R)-1-[4-(tert-butylcarbamoyl)-4-cyclohexylpiperidin-1-yl]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-7-methyl-7-azabicyclo[2.2.2]octane-6-carboxamide](/img/structure/B1680353.png)